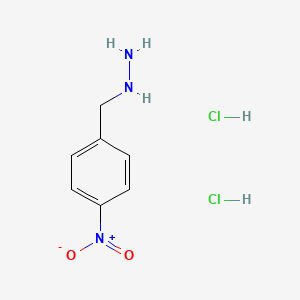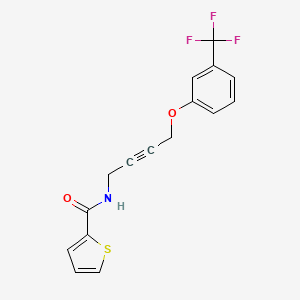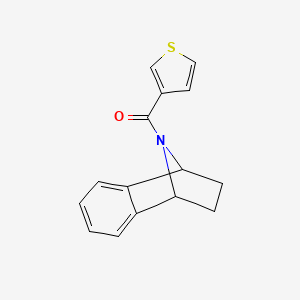
(4-Nitrobenzyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3O2. It is a derivative of hydrazine, characterized by the presence of a nitro group attached to a benzyl ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
作用機序
Target of Action
Hydrazine derivatives are known to interact with various biological targets, often acting as reducing agents .
Mode of Action
The mode of action of (4-Nitrobenzyl)hydrazine dihydrochloride involves redox reactions. The kinetics of the redox reaction between naphthol green B and hydrazine dihydrochloride has been studied in aqueous hydrochloric acid medium . The redox reaction displayed a stoichiometry of 1:1 and obeys the rate law: -d[NGB3-]/dt=k2[NGB3-][N2H4.2HCl]. Change in hydrogen ion concentration of the reaction medium has no effect on the rate of the reaction .
Biochemical Pathways
It’s known that hydrazine derivatives can participate in various redox reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a solid compound, its bioavailability would depend on factors such as solubility, stability, and the method of administration .
Result of Action
It’s known that hydrazine derivatives can participate in redox reactions, which can lead to various molecular and cellular changes .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, temperature, and ionic strength . For example, the rate of the redox reaction between naphthol green B and hydrazine dihydrochloride decreases with an increase in the ionic strength of the reaction medium .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzyl)hydrazine dihydrochloride typically involves the reaction of (4-nitrobenzyl) chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
(4-Nitrobenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, often involving hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-aminobenzyl)hydrazine, while substitution reactions can produce various derivatives with different functional groups attached to the benzyl ring .
科学的研究の応用
(4-Nitrobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is employed in biochemical assays and as a labeling agent for detecting specific biomolecules.
Medicine: Research studies have explored its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the manufacturing of various chemical products, including dyes and agrochemicals
類似化合物との比較
Similar Compounds
- (4-Nitrobenzyl)hydrazine hydrochloride
- (4-Nitrophenyl)methyl]hydrazine dihydrochloride
Uniqueness
(4-Nitrobenzyl)hydrazine dihydrochloride is unique due to its specific structural features, including the nitro group attached to the benzyl ring and the presence of two hydrochloride groups. These characteristics confer distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
(4-nitrophenyl)methylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-9-5-6-1-3-7(4-2-6)10(11)12;;/h1-4,9H,5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNLXWJQLNRMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2846203.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)

![N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2846208.png)
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846211.png)

![methyl 2-[(2Z)-6-methyl-2-[(2-phenylacetyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)
![Cis-5-Tert-Butyl 8A-Ethyl Octahydropyrrolo[3,4-C]Azepine-5,8A(1H)-Dicarboxylate](/img/structure/B2846214.png)

![3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2846217.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoroacetic acid](/img/structure/B2846219.png)
![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B2846221.png)

![N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2846223.png)
